![molecular formula C23H27N7O2S B10862047 (4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)

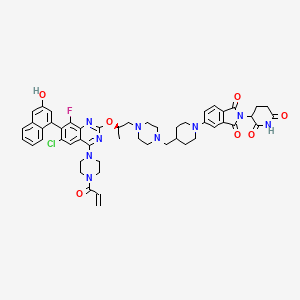

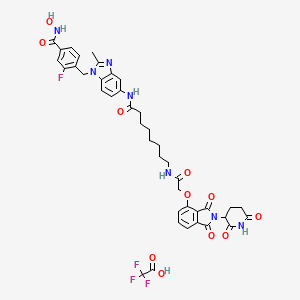

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BI-2865 ist ein nicht-kovalenter Pan-KRAS-Inhibitor, der an Wildtyp-KRAS sowie an mehrere mutierte KRAS-Proteine bindet. KRAS ist ein kleines Guanosintriphosphat-hydrolysierendes Protein, das als molekularer Schalter in intrazellulären Signalwegen fungiert. Veränderungen in KRAS finden sich in etwa einem von sieben aller menschlichen Krebserkrankungen, was KRAS zu einem der wichtigsten onkogenen Treiber im Krebs macht .

Vorbereitungsmethoden

Die Synthese von BI-2865 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren nachfolgende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung so konzipiert ist, dass sie hochpotent und selektiv ist, mit der Fähigkeit, nicht-kovalent an KRAS in seinem an Guanosindiphosphat gebundenen inaktiven Zustand zu binden .

Analyse Chemischer Reaktionen

BI-2865 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit KRAS-Proteinen liegt. Es bindet an Wildtyp- und mutierte Allele von KRAS, einschließlich der Mutanten G12C, G12D, G12V und G13D, mit Dissoziationskonstanten von 6,9, 4,5, 32, 26 bzw. 4,3 Nanomolar . Die Verbindung zeigt eine antiproliferative Aktivität in Zelllinien, die diese KRAS-Mutanten exprimieren .

Wissenschaftliche Forschungsanwendungen

BI-2865 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Krebsbiologie und Chemotherapie. Es wurde gezeigt, dass es die durch P-Glykoprotein, Brustkrebsresistenzprotein und Multidrug-Resistenz-assoziiertes Protein 1 induzierte Multidrug-Resistenz in vitro und in vivo umkehrt . Dies macht es zu einem wertvollen Werkzeug zur Verbesserung der Wirksamkeit chemotherapeutischer Mittel bei multiresistenten Krebsarten. Darüber hinaus wird BI-2865 verwendet, um das Verständnis der KRAS-Biologie im Krebs zu vertiefen und seine Nützlichkeit bei neuen Krankheitsindikationen zu untersuchen .

Wirkmechanismus

BI-2865 entfaltet seine Wirkungen, indem es nicht-kovalent an KRAS-Proteine bindet und so die Proteinwechselwirkung zwischen KRAS und SOS1 oder SOS2 hemmt . Diese Hemmung verhindert die Aktivierung von KRAS durch Guanin-Nukleotid-Austauschfaktoren, was zu einer Reduktion der nachgeschalteten Signalwege wie des Mitogen-aktivierten Proteinkinase- und des Phosphoinositid-3-Kinase-Wegs führt . In multiresistenten Krebszellen blockiert BI-2865 die Effluxfunktion von P-Glykoprotein, indem es kompetitiv an seine Arzneimittelbindungsstellen bindet und so die Anreicherung chemotherapeutischer Mittel in Karzinomzellen erhöht .

Wirkmechanismus

BI-2865 exerts its effects by binding non-covalently to KRAS proteins, thereby inhibiting the protein interaction between KRAS and SOS1 or SOS2 . This inhibition prevents the activation of KRAS by guanine-nucleotide exchange factors, leading to a reduction in downstream signaling pathways such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways . In multidrug-resistant cancer cells, BI-2865 blocks the efflux function of P-glycoprotein by competitively binding to its drug-binding sites, thereby enhancing the accumulation of chemotherapeutic agents in carcinoma cells .

Vergleich Mit ähnlichen Verbindungen

BI-2865 wird mit anderen Pan-KRAS-Inhibitoren wie BI-2493 verglichen. Beide Verbindungen sind nicht-kovalente Inhibitoren, die an mehrere KRAS-Mutanten-Allele binden und eine signifikante Antitumoraktivität in einer breiten Palette von KRAS-Mutanten-Zelllinien und Xenograft-Tumormodellen zeigen . BI-2865 ist einzigartig in seiner Fähigkeit, die durch P-Glykoprotein induzierte Multidrug-Resistenz umzukehren, was es zu einer wertvollen Ergänzung des Arsenals an Krebstherapeutika macht . Andere ähnliche Verbindungen umfassen G12C-selektive Inhibitoren, die weniger wirksam gegen andere KRAS-Mutanten sind .

Eigenschaften

Molekularformel |

C23H27N7O2S |

|---|---|

Molekulargewicht |

465.6 g/mol |

IUPAC-Name |

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C23H27N7O2S/c1-13(15-6-5-11-30(15)3)31-17-8-10-26-20(27-17)21-28-22(32-29-21)23(2)9-4-7-16-18(23)14(12-24)19(25)33-16/h8,10,13,15H,4-7,9,11,25H2,1-3H3/t13-,15-,23-/m0/s1 |

InChI-Schlüssel |

MIUFORKWYHBPRW-HMFCALDFSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C |

Kanonische SMILES |

CC(C1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)

![(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methyl-phenyl]-2-[(2-methylpropan-2-yl)oxy]ethanoic acid](/img/structure/B10862002.png)

![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)

![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)

![N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide](/img/structure/B10862051.png)

![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)